

Spectroscopic Fingerprints of Triazolo-Benzophenone Derivatives: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Triazolo-benzophenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **triazolo-benzophenone** derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antioxidant properties. This document details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge for structural elucidation and characterization. Furthermore, it outlines detailed experimental protocols for these techniques and explores a relevant signaling pathway potentially modulated by this class of compounds.

Core Spectroscopic Characteristics

The unique structural features of **triazolo-benzophenone** derivatives give rise to characteristic signals in various spectroscopic analyses. The benzophenone moiety, with its conjugated system, and the triazole ring, a heteroaromatic system, both contribute to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the definitive structural elucidation of **triazolo-benzophenone** derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

Proton NMR spectra of **triazolo-benzophenone** derivatives typically exhibit signals in the aromatic, triazole, and aliphatic regions. The chemical shifts are influenced by the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra are instrumental in confirming the carbon framework of these molecules. The carbonyl carbon of the benzophenone moiety and the carbons of the triazole ring show characteristic chemical shifts.

Functional Group	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Triazole-H	7.44 - 8.32[1][2][3]	120 - 145[2]
Benzophenone Aromatic-H	7.30 - 7.80[2]	120 - 140[2]
Methylene Bridge (-CH2-)	5.20 - 5.67[2]	-
Benzophenone Carbonyl (C=O)	-	195.8 - 196.3[2]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Selected 1,2,3-Triazole-Benzophenone Derivatives



Comp ound	Ar-H (ppm)	Triazo le-H (ppm)	O- CH ₂ (ppm)	N-CH ₂ (ppm)	Ar-C (ppm)	Triazo le-C (ppm)	C=O (ppm)	O- CH ₂ (ppm)	N-CH ₂ (ppm)
Deriva tive A	7.89- 7.25 (m, 12H)	8.12 (s, 2H)	5.25 (s, 4H)	5.61 (s, 4H)	161.0- 114.9	143.9, 123.9	194.8	62.2	53.6
Deriva tive B	7.88- 6.93 (m, 11H)	8.13 (s, 2H)	5.24 (s, 4H)	5.58 (s, 4H)	161.0- 114.9	143.9, 124.0	194.8	62.2	53.2
Deriva tive C	7.89- 6.95 (m, 11H)	8.16 (s, 2H)	5.25 (s, 4H)	5.59 (s, 4H)	161.0- 114.9	144.0, 124.0	194.8	62.2	53.3

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For **triazolo-benzophenone** derivatives, key absorption bands correspond to the carbonyl group of the benzophenone and the aromatic C-H bonds.

Functional Group	Vibrational Frequency (cm⁻¹)	Intensity
C=O (carbonyl) stretch	1700 - 1630[4]	Strong
Aromatic C-H stretch	3100 - 3000[5]	Medium
Aromatic C=C stretch	1600 - 1475	Medium-Weak
C-N stretch	1350 - 1000	Medium
N-H stretch (if present)	3500 - 3300[5]	Medium



Table 2: Key FT-IR Absorption Bands for a Representative 1,2,3-Triazole-Benzophenone Derivative

Wavenumber (cm ⁻¹)	Assignment
3132 - 3034	Aromatic C-H stretching
2926	Aliphatic C-H stretching
1647	C=O stretching (Benzophenone)
1597	C=C stretching (Aromatic)
1502	N=N stretching (Triazole)
1424	C-N stretching
1235	C-O-C stretching (Ether linkage)

Data generalized from typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the benzophenone moiety in these derivatives results in characteristic absorption bands in the UV region. The $n \rightarrow \pi^*$ transition of the carbonyl group is a key feature.

Electronic Transition	Wavelength (λ_max, nm)
n → π* (C=O)	280 - 320[2]
$\pi \rightarrow \pi^*$ (Aromatic)	~250 - 290

Table 3: UV-Vis Absorption Maxima for a Series of 1,2,3-Triazole-Benzophenone Derivatives in Ethanol



Compound	λ_max (nm)
Derivative 1	288, 254
Derivative 2	287, 255
Derivative 3	289, 256

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021, 32, 574-587.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the triazolo-benzophenone derivative for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₀).
- Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a
 vortex mixer.
- For quantitative NMR, an internal standard of known concentration should be added.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single pulse (e.g., zg30)
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-2 seconds



Acquisition Time: 3-4 seconds

Spectral Width: 10-12 ppm

13C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 200-240 ppm

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of the **triazolo-benzophenone** derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4][6]
- Transfer a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][6]

Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy



Sample Preparation:

- Prepare a stock solution of the triazolo-benzophenone derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]
- Use a quartz cuvette for all measurements.

Data Acquisition:

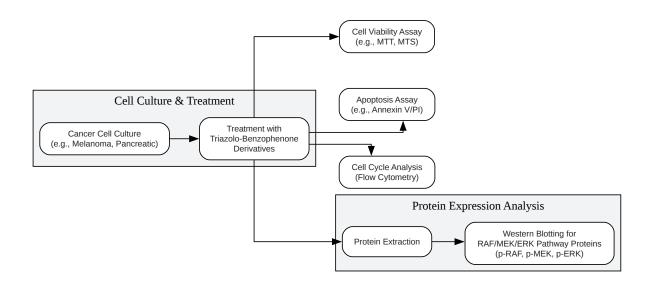
- Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Rinse the cuvette with the sample solution before filling it for measurement.
- Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

Signaling Pathway and Mechanism of Action

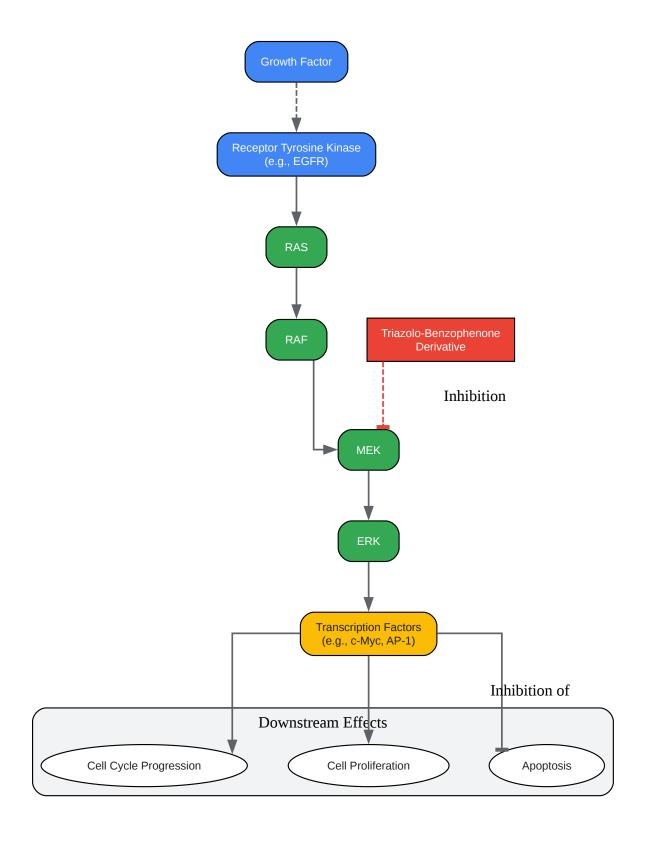
Some benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways. One such pathway is the RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.[8] While specific studies on **triazolo-benzophenone**s targeting this pathway are emerging, the benzophenone scaffold's known activity provides a strong rationale for investigating these derivatives as potential inhibitors.

Experimental Workflow for Investigating Pathway Inhibition









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